o-Toluenesulfonyl chloride

Description

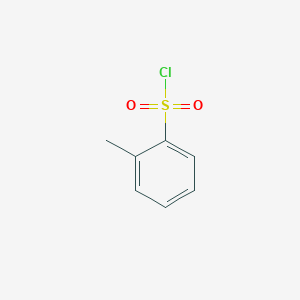

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDECRAPHCDXMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051682 | |

| Record name | Toluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |

| Record name | o-Tolylsulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154 °C AT 36 MM HG | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, SOL IN HOT ALCOHOL, BENZENE, ETHER | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3383 AT 20 °C/4 °C | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

133-59-5 | |

| Record name | 2-Methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolylsulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341L82E3WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.2 °C | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Core Synthesis Pathway: Chlorosulfonation of Toluene

An In-depth Technical Guide to the Synthesis of o-Toluenesulfonyl Chloride from Toluene (B28343)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and chemical industries, through the chlorosulfonation of toluene. The document details the underlying chemical principles, experimental protocols, and quantitative data derived from established methodologies.

The primary industrial and laboratory method for producing this compound is the direct chlorosulfonation of toluene using chlorosulfonic acid (ClSO₃H).[1] This reaction is an electrophilic aromatic substitution where the electrophile, generated from chlorosulfonic acid, attacks the toluene ring. The methyl group (-CH₃) on the toluene ring is an ortho-, para-directing activator, leading to the formation of a mixture of two main isomers: this compound and p-toluenesulfonyl chloride.[2]

The reaction is typically performed at low temperatures (0-5 °C) to preferentially favor the formation of the ortho isomer, although a significant amount of the para isomer is invariably produced as a byproduct.[2][3] The overall reaction is as follows:

CH₃C₆H₅ + 2 ClSO₃H → CH₃C₆H₄SO₂Cl + H₂SO₄ + HCl

The process yields both this compound, which is a liquid at room temperature, and p-toluenesulfonyl chloride, a solid.[3] This difference in physical state is the basis for their separation.[3][4]

Quantitative Data Summary

The efficiency and isomer distribution of the chlorosulfonation of toluene are highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported experimental protocols.

| Parameter | Method 1[3] | Method 2[4] | Method 3 (Patent)[5] |

| Toluene | 100 g | 12.2 mL (110.31 mmol) | 92 parts |

| Chlorosulfonic Acid | 500 g | 22.1 mL (330.17 mmol) | 350 parts |

| Co-reagents | None | None | Phosphorus oxychloride, Inorganic ammonium (B1175870) salt |

| Temperature | 0-5 °C | 0 °C (ice bath) | < 20 °C |

| Reaction Time | ~12 hours | 3 hours | 6 hours |

| o-Isomer Yield | 85% (as part of mixture) | 72.04% (isolated) | Not specified directly |

| p/o Isomer Ratio | Not specified | Not specified | 88/12 (p-isomer dominant in this specific patent) |

| Total Yield | Not specified | Not specified | 98.8% |

Experimental Protocols

Protocol A: Direct Chlorosulfonation

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3][4]

Materials:

-

Toluene (pure)

-

Chlorosulfonic acid

-

Ice

-

Salt

Equipment:

-

Three-necked flask (150 mL or larger) equipped with a mechanical stirrer, thermometer, and an exit tube for HCl gas.

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Setup: Equip a three-necked flask with a mechanical stirrer and a thermometer. Cool the flask in an ice-salt bath.

-

Reagent Addition: Carefully add chlorosulfonic acid (e.g., 22.1 mL, 330.17 mmol) to the cooled flask.[4]

-

Reaction: While maintaining the temperature between 0-5 °C and stirring vigorously, slowly add pure toluene (e.g., 12.2 mL, 110.31 mmol) from a dropping funnel over a period of time.[3][4] The flask should have an exit tube to vent the hydrogen chloride (HCl) gas that evolves.[3]

-

Stirring: Once the toluene addition is complete, continue to stir the reaction mixture at 0-5 °C for 3 to 12 hours.[3][4] The progress can be monitored using Thin Layer Chromatography (TLC).[4]

-

Quenching: After the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 500 g).[3][4] This will hydrolyze the excess chlorosulfonic acid. An oily layer of the product mixture will separate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the oily organic layer containing the toluenesulfonyl chloride isomers. Wash the organic layer twice with ice-water.[4]

-

Isomer Separation:

-

Purification: For higher purity, the resulting oily this compound can be purified by vacuum distillation.[4] Collect the fraction boiling at 96-98 °C at 1 mmHg to obtain the purified product.[4]

Protocol B: Synthesis with Co-reagents (Industrial Approach)

This protocol is based on a patented method aimed at improving yield and reducing waste.[5]

Procedure:

-

Reaction Setup: In a suitable reactor, combine chlorosulfonic acid, phosphorus oxychloride, and an inorganic ammonium salt as a sulfonation auxiliary agent.[5]

-

Toluene Addition: Add toluene to the mixture while maintaining the reaction temperature between 10-115 °C (a specific example uses < 20 °C).[5] The reaction time can range from 2 to 8 hours.[5]

-

Hydrolysis & Extraction: Cool the reaction solution (e.g., to 20 °C) and perform a low-temperature hydrolysis. Extract the product with a suitable solvent.[5]

-

Washing: Wash the organic layer with water and separate the aqueous layer.[5]

-

Crystallization & Separation: Cool the oil phase to 0-5 °C to crystallize the solid p-toluenesulfonyl chloride. Filter to separate the solid p-isomer.[5]

-

Isolation: The filtrate, containing the this compound, is then subjected to reduced pressure distillation to remove the solvent, yielding the final product.[5]

Visualizations

Reaction Pathway Diagram

Caption: Chemical pathway for the synthesis of o- and p-toluenesulfonyl chloride.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

References

- 1. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

o-Toluenesulfonyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluenesulfonyl chloride (o-TsCl) is an organosulfur compound with the formula CH₃C₆H₄SO₂Cl. As an isomer of the more commonly utilized p-toluenesulfonyl chloride (p-TsCl), this reagent is a valuable tool in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Its reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to attack by various nucleophiles. This guide provides an in-depth overview of the chemical properties and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid that is sensitive to moisture.[1][2][3] It is soluble in many organic solvents such as hot alcohols, ethers, and benzene, but insoluble in water, with which it reacts.[1][4][5] Proper storage under an inert gas is recommended to prevent degradation.[6]

| Property | Value | References |

| Molecular Formula | C₇H₇ClO₂S | [2][7] |

| Molecular Weight | 190.65 g/mol | [2][3] |

| Melting Point | 10 °C | [2][6] |

| Boiling Point | 254 °C (lit.) | [2][4] |

| 154 °C at 4.8 kPa (36 mmHg) | [2][3] | |

| 126 °C at 1.33 kPa | [2] | |

| Density | 1.320 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | >1.5580 (lit.) | [2][4] |

| Solubility | Soluble in hot alcohol, ether, benzene. Reacts with water. Slightly soluble in acetonitrile (B52724) and chloroform. | [1][2][5] |

| Flash Point | >110 °C (>230 °F) | [4][6] |

| CAS Number | 133-59-5 | [2][7] |

Reactivity and Reaction Mechanisms

The core reactivity of this compound lies in the electrophilicity of the sulfonyl sulfur, which is susceptible to nucleophilic attack. This leads to the displacement of the chloride ion, a good leaving group. The primary applications of o-TsCl involve the sulfonylation of alcohols and amines.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

Alcohols react with this compound in the presence of a base, typically pyridine (B92270) or triethylamine (B128534), to form o-toluenesulfonate esters (o-tosylates). This reaction is crucial as it converts a poor leaving group (hydroxyl) into an excellent leaving group (o-toluenesulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[8][9] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the sulfonylation step.[8]

The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid produced.[7]

Caption: Mechanism of Alcohol Sulfonylation.

Sulfonylation of Amines: Formation of Sulfonamides

Primary and secondary amines react readily with this compound to yield the corresponding N-substituted sulfonamides.[10] This reaction is fundamental in the synthesis of sulfa drugs and other biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[11] The resulting sulfonamides derived from primary amines are acidic and can be deprotonated by a strong base.[10]

The mechanism is analogous to that of alcohol sulfonylation, involving the nucleophilic attack of the amine nitrogen on the sulfonyl sulfur.

Caption: Mechanism of Amine Sulfonylation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the sulfonylation of an alcohol and an amine using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol outlines the conversion of a primary alcohol to its corresponding o-toluenesulfonate ester.

Materials:

-

Primary Alcohol (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Pyridine or Triethylamine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1M HCl (optional, for pyridine removal)

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine or triethylamine (1.5-2.0 eq) to the cooled solution.

-

o-TsCl Addition: Slowly add this compound (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (if pyridine was used), saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: Experimental Workflow for Alcohol Tosylation.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine

This protocol describes the synthesis of a sulfonamide from a primary amine and this compound.

Materials:

-

Primary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Aqueous NaOH or KOH solution (e.g., 10%) or an organic base like pyridine in an aprotic solvent.

-

Suitable solvent (e.g., water, dichloromethane, or acetonitrile)

-

1M HCl

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: Dissolve the primary amine (1.0 eq) in the chosen solvent. If using an aqueous base, dissolve the amine in the aqueous alkali solution. If using an organic base, dissolve the amine and base in an aprotic solvent.

-

o-TsCl Addition: Cool the mixture in an ice bath and slowly add this compound (1.1 eq).

-

Reaction: Stir the mixture vigorously at room temperature for a specified time (typically 1-3 hours). Monitor the reaction by TLC.

-

Workup:

-

If the reaction was performed in an aqueous base, acidify the mixture with 1M HCl to precipitate the sulfonamide. Filter the solid, wash with water, and dry.

-

If the reaction was performed in an organic solvent, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental Workflow for Sulfonamide Synthesis.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][12] It is also moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[5][6] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13][14] In case of contact, immediately flush the affected area with plenty of water.[12] Store in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere.[6][15]

Conclusion

This compound is a versatile and important reagent in organic synthesis, primarily for the preparation of sulfonate esters and sulfonamides. Its reactivity, driven by the electrophilic sulfonyl group, allows for the conversion of alcohols and amines into derivatives with broad synthetic utility. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is essential for its safe and effective use in research and development, particularly within the pharmaceutical industry. The protocols and data presented in this guide provide a solid foundation for the application of this compound in the synthesis of novel chemical entities.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. biotage.com [biotage.com]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]

o-Toluenesulfonyl chloride CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Introduction: o-Toluenesulfonyl chloride, also known as 2-methylbenzenesulfonyl chloride or o-TsCl, is a pivotal reagent in organic synthesis. Its utility spans from the protection of functional groups to its role as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. This guide provides an in-depth overview of its physical properties, key synthetic applications with experimental protocols, and relevant safety information.

Core Data: CAS Number and Physical Constants

This compound is registered under CAS Number 133-59-5.[1][2][3][4][5][6][7] It is an oily, colorless to light yellow liquid that is sensitive to moisture.[1][2][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 133-59-5 |

| Molecular Formula | C₇H₇ClO₂S |

| Molecular Weight | 190.65 g/mol [1][5] |

| Appearance | Oily, colorless to light yellow liquid[1][2][8] |

| Melting Point | 10 °C[1][2][7] |

| Boiling Point | 254 °C (lit.)[1][2][3]; 154 °C at 4.8 kPa[1][2][3]; 126 °C at 1.33 kPa[1][2][3] |

| Density | 1.320 g/mL at 25 °C (lit.)[1][2][3]; 1.3383 g/cm³ at 20 °C/4 °C[1][8] |

| Refractive Index | >1.5580 at 20 °C/D[1][2][3] |

| Solubility | Soluble in hot alcohol, ether, and benzene.[1][2][3] Slightly soluble in acetonitrile (B52724) and chloroform.[1][2] Insoluble in and reacts with water.[1][8] |

| Flash Point | >230 °F (>110 °C)[1][3] |

| Sensitivity | Moisture sensitive[1][2][4] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily used for the formation of sulfonates and sulfonamides.

Tosylation of Alcohols

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis. This reaction converts a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol: General Procedure for Tosylation

-

Dissolve the alcohol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a base, typically pyridine or triethylamine (B128534) (1.5-2 equivalents), to the solution.

-

Slowly add this compound (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.

Caption: Workflow for the tosylation of an alcohol.

Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is crucial in medicinal chemistry as the sulfonamide functional group is present in a wide array of therapeutic agents.

Experimental Protocol: Synthesis of o-Toluenesulfonamide (B73098)

-

Cool a 20% aqueous ammonia (B1221849) solution in a freezing mixture.

-

Gradually add this compound to the cold ammonia solution with stirring.

-

Once the addition is complete, remove the cooling bath and gently warm the mixture to complete the reaction.

-

Filter the resulting solid o-toluenesulfonamide and wash with cold water.

-

For purification, dissolve the crude product in a 1N sodium hydroxide (B78521) solution.

-

Filter the solution to remove any insoluble impurities.

-

Reprecipitate the o-toluenesulfonamide by adding hydrochloric acid.

-

The purified product can be obtained by recrystallization from hot water.[2]

Caption: Synthesis of a sulfonamide from an amine.

Intermediate in Saccharin Synthesis

Historically and industrially, this compound is a key intermediate in the synthesis of saccharin, one of the first commercially available artificial sweeteners. The process involves the oxidation of the methyl group of o-toluenesulfonamide.

Industrial Synthesis Pathway Overview

-

Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid to produce a mixture of this compound and p-toluenesulfonyl chloride.[9]

-

Isomer Separation: The liquid this compound is separated from the solid p-isomer.

-

Ammoxidation: this compound is reacted with ammonia to form o-toluenesulfonamide.

-

Oxidation: The methyl group of o-toluenesulfonamide is oxidized to a carboxylic acid, which then cyclizes to form saccharin.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. prepchem.com [prepchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. simmons.chemoventory.com [simmons.chemoventory.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide on the Mechanism of Action of o-Toluenesulfonyl Chloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Toluenesulfonyl chloride (o-TsCl) is a versatile and pivotal reagent in modern organic synthesis. Its utility stems primarily from its ability to convert poorly reactive functional groups, such as hydroxyls and amines, into excellent leaving groups or stable protecting groups. This guide provides a comprehensive technical overview of the core mechanisms of action of this compound in key organic transformations, including the formation of sulfonate esters and sulfonamides, and its role in facilitating rearrangement reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for laboratory applications. While much of the literature focuses on the para-isomer (p-TsCl), the principles and reactivity are largely analogous, with notable steric influences from the ortho-methyl group that can affect reaction rates.

Core Principles of Reactivity

The synthetic utility of this compound is centered on the electrophilicity of the sulfur atom in the sulfonyl chloride functional group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack.

Activation of Alcohols via Sulfonate Ester Formation

A primary application of this compound is the conversion of alcohols, which are poor leaving groups (as the hydroxide (B78521) ion, OH⁻), into o-toluenesulfonates (o-tosylates). The o-tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group.

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of o-TsCl. A base, typically a tertiary amine like pyridine (B92270) or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

Mechanism of Tosylation:

-

The alcohol's oxygen atom attacks the sulfur atom of this compound.

-

The chloride ion is expelled as a leaving group.

-

The base deprotonates the resulting oxonium ion to yield the neutral o-toluenesulfonate ester.

Interestingly, studies on ortho-substituted arenesulfonyl chlorides have revealed that ortho-alkyl groups can lead to an acceleration of nucleophilic substitution at the sulfonyl sulfur. This "steric acceleration" is attributed to the rigid and sterically congested structure of the starting material, which is relieved in the transition state.

Protection of Amines and Synthesis of Sulfonamides

This compound reacts readily with primary and secondary amines to form highly stable N-substituted sulfonamides. This reaction is fundamental for the protection of amine functionalities during multi-step syntheses. The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine due to the electron-withdrawing effect of the o-toluenesulfonyl group.

The mechanism is analogous to that of alcohol tosylation, involving the nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride. A base is also required to quench the generated HCl.

Quantitative Data on this compound Reactions

The following tables summarize typical reaction conditions and yields for the formation of sulfonate esters and sulfonamides. While specific data for this compound is limited in readily available literature, the data for the closely related p-toluenesulfonyl chloride provides a strong predictive framework.

Table 1: Synthesis of Sulfonate Esters from Alcohols using p-Toluenesulfonyl Chloride

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl (B1604629) Alcohol | Pyridine | Dichloromethane | 0 | 4 | >95 |

| Ethanol | Pyridine | Dichloromethane | 0 | 4 | High |

| Cyclohexanol | Pyridine | Dichloromethane | Room Temp. | 12 | 85-95 |

| 1-Butanol | Triethylamine | Dichloromethane | 0 to Room Temp. | 6 | ~90 |

| 2-Pentanol | Pyridine | Chloroform | Room Temp. | 24 | ~80 |

Table 2: Synthesis of Sulfonamides from Amines using p-Toluenesulfonyl Chloride

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | Dichloromethane | Room Temp. | 2 | >90 |

| Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 3 | High |

| Diethylamine | Aqueous NaOH | Water/DCM | Room Temp. | 1 | 85-95 |

| p-Toluidine | Pyridine | Dichloromethane | Room Temp. | 2 | >90 |

| Glycine Ethyl Ester | Aqueous Na₂CO₃ | Water/Ether | 0 | 2 | ~85 |

Detailed Experimental Protocols

General Procedure for the Tosylation of an Alcohol

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (pyridine or triethylamine) dropwise with stirring.

-

Add this compound portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for the Synthesis of a Sulfonamide from an Amine

Materials:

-

Amine (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine or 10% aqueous NaOH

-

Dichloromethane (DCM) or Diethyl ether

-

1 M HCl solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the amine in the chosen solvent (e.g., DCM for pyridine conditions, or a biphasic system with an organic solvent and aqueous NaOH).

-

Cool the mixture to 0 °C.

-

Add the base.

-

Add a solution of this compound in the organic solvent dropwise.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

After completion, if using pyridine, wash the organic layer with 1 M HCl, water, and brine. If using aqueous NaOH, separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the sulfonamide by recrystallization.

Protocol for the Beckmann Rearrangement of an Oxime

Materials:

-

Ketoxime (e.g., Acetophenone oxime) (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

Water

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the ketoxime in DCM and cool to 0 °C.

-

Add pyridine, followed by the portion-wise addition of this compound.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. The rearrangement of the intermediate o-tosyl oxime often occurs in situ.

-

Monitor the reaction by TLC for the disappearance of the starting oxime and the formation of the amide product.

-

Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting amide by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of alcohol tosylation with this compound.

Caption: Formation of a sulfonamide from an amine and this compound.

Caption: Beckmann rearrangement facilitated by this compound.

Spectroscopic Data

Characterization of o-toluenesulfonyl derivatives relies on standard spectroscopic techniques.

-

¹H NMR:

-

o-Tolyl group: A characteristic singlet for the methyl protons typically appears around 2.4-2.6 ppm. The aromatic protons will present as a complex multiplet in the range of 7.2-8.0 ppm.

-

Protons alpha to the sulfonate ester or sulfonamide: These protons will be deshielded. For example, the methylene (B1212753) protons of a benzyl o-tosylate would appear around 5.0 ppm.

-

-

¹³C NMR:

-

o-Tolyl group: The methyl carbon appears around 21 ppm. The aromatic carbons will be observed in the 125-145 ppm region.

-

Carbon attached to the sulfonate ester: This carbon will be shifted downfield to approximately 70-80 ppm.

-

-

IR Spectroscopy:

-

Sulfonate esters (R-OTs): Strong asymmetric and symmetric S=O stretching bands are observed around 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

Sulfonamides (R₂N-Ts): The S=O stretching bands appear at slightly lower frequencies, typically 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹. For primary and secondary sulfonamides, an N-H stretching band can be observed in the region of 3200-3400 cm⁻¹.

-

Conclusion

This compound is a powerful and indispensable reagent in organic synthesis. Its ability to activate alcohols and protect amines underpins its widespread use in the pharmaceutical and chemical industries. A thorough understanding of its mechanism of action, reaction kinetics, and practical handling, as detailed in this guide, is crucial for its effective and efficient application in the laboratory. The subtle electronic and steric effects imparted by the ortho-methyl group can be leveraged for selective transformations, making this compound a valuable tool in the synthetic chemist's arsenal.

An In-depth Technical Guide to the Historical Preparation Methods of o-Toluenesulfonyl Chloride

This technical guide provides a comprehensive overview of the historical methods for the preparation of o-toluenesulfonyl chloride, a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound (o-TsCl), with the chemical formula CH₃C₆H₄SO₂Cl, is an organic compound that has been of significant industrial importance for over a century. Its synthesis has evolved, with early methods focusing on direct reactions of toluene (B28343) derivatives. This guide details the core historical methodologies, providing insights into the reaction mechanisms, experimental procedures, and the quantitative outcomes of these processes. The primary historical routes to this compound are the direct chlorosulfonation of toluene and a two-step process involving sulfonation followed by chlorination.

Direct Chlorosulfonation of Toluene

The most prevalent historical method for the synthesis of this compound is the direct chlorosulfonation of toluene. This electrophilic aromatic substitution reaction typically involves the use of chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) and yields a mixture of ortho and para isomers.[1][2] The para isomer, p-toluenesulfonyl chloride, is often the major product and a significant by-product in the synthesis of the ortho isomer.[1]

The reaction of toluene with chlorosulfonic acid is a classic method for producing toluenesulfonyl chlorides.[3] The reaction proceeds via an electrophilic attack of the chlorosulfonyl group on the toluene ring.

Reaction Pathway:

Caption: Chlorosulfonation of Toluene with Chlorosulfonic Acid.

Experimental Protocol:

A typical laboratory-scale synthesis involves the slow addition of toluene to an excess of chlorosulfonic acid under controlled temperature conditions, usually in an ice bath.[3]

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with chlorosulfonic acid.[3]

-

Addition of Toluene: Toluene is added dropwise to the stirred chlorosulfonic acid while maintaining the temperature below a certain threshold (e.g., 20°C) using an ice bath.[3][4]

-

Reaction: The mixture is stirred for several hours after the addition is complete.[3][4]

-

Workup: The reaction mixture is then carefully poured onto a mixture of ice and water.[3] The oily organic layer, containing a mixture of o- and p-toluenesulfonyl chloride, is separated.

-

Separation of Isomers: The para isomer is a solid at room temperature and can be separated by filtration at low temperatures (-10 to -20°C).[3] The remaining oily filtrate is primarily this compound.

-

Purification: The this compound can be further purified by vacuum distillation.[3]

Several modifications to the direct chlorosulfonation method have been reported in historical patents to improve yield, purity, and isomer ratio.

-

Use of Additives: A Chinese patent describes a method using a combination of chlorosulfonic acid and phosphorus oxychloride as the sulfonating agent, with an inorganic ammonium (B1175870) salt as a sulfonation auxiliary agent.[4] This method claims a high total recovery of toluenesulfonyl chlorides.

-

Presence of Salts: US patent 3,686,300 describes a process where the reaction of toluene and chlorosulfonic acid is carried out in the presence of alkali metal, alkaline-earth metal, or ammonium salts to improve the yield of p-toluenesulfonyl chloride.[5] While the focus is on the para isomer, this indicates the historical efforts to control the isomeric ratio.

Quantitative Data from Historical Methods:

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (o-isomer) | Purity | Isomer Ratio (p/o) | Reference |

| Chlorosulfonic Acid | Toluene, Chlorosulfonic Acid | < 20 | 6 | 77.53% (as sulfonated oil) | 95.61% | 80/20 | [4] |

| Chlorosulfonic Acid with Additives | Toluene, Chlorosulfonic Acid, Phosphorus Oxychloride, Inorganic Ammonium Salt | 10 - 115 | 2 - 8 | Not specified individually | 95.39% (as sulfonated oil) | 88/12 | [4] |

| Chlorosulfonic Acid | Toluene, Chlorosulfonic Acid | Ice bath | 3 | 72.04% | Not specified | Not specified | [3] |

Two-Step Synthesis via Sulfonation and Chlorination

An alternative historical route to toluenesulfonyl chlorides involves a two-step process: the sulfonation of toluene to form toluenesulfonic acids, followed by chlorination to the corresponding sulfonyl chlorides.[2][6][7]

Logical Workflow:

Caption: Two-Step Synthesis of Toluenesulfonyl Chlorides.

In this step, toluene is reacted with concentrated sulfuric acid to produce a mixture of o- and p-toluenesulfonic acids.[7]

Experimental Protocol:

-

Reaction: Toluene is heated with concentrated sulfuric acid.[7] The reaction temperature influences the isomer ratio.

-

Neutralization and Isolation: The reaction mixture is diluted with water and neutralized with a base, such as calcium carbonate (limewater) followed by sodium carbonate, to form the corresponding sodium toluenesulfonates.[7]

-

Separation: The sodium salts of the ortho and para isomers can be separated by fractional crystallization.

The isolated toluenesulfonic acid (or its salt) is then treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to yield the sulfonyl chloride.[6][7]

Experimental Protocol:

-

Reaction: The dried sodium toluenesulfonate (B8598656) is treated with phosphorus pentachloride.[6]

-

Workup: The reaction mixture is poured onto ice water.[6]

-

Separation: The solid p-toluenesulfonyl chloride is separated by filtration. The oily this compound is separated from the aqueous layer using a separatory funnel.[6][7]

Quantitative Data for the Two-Step Method:

| Step | Reagents | Yield | Reference |

| Sulfonation | Toluene, Concentrated H₂SO₄ | 95% (total toluenesulfonic acids) | [6][7] |

| Chlorination | Sodium Toluenesulfonates, PCl₅ | 85% (o-isomer) | [6] |

Conclusion

The historical preparation of this compound has predominantly relied on the direct chlorosulfonation of toluene, a method that is efficient but often results in a mixture of isomers requiring separation. Process variations, including the use of additives, have been explored to influence the yield and isomer distribution. The two-step method, involving sulfonation followed by chlorination, offers an alternative route that allows for the potential separation of isomers at the sulfonic acid stage. These foundational methods have paved the way for the development of more refined and selective syntheses used in modern chemical production.

References

- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

- 5. US3686300A - Process for the preparation of p-toluenesulfochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

Navigating Synthesis: A Technical Guide to o-Toluenesulfonyl Chloride Solubility in Organic Solvents

For Immediate Release

[City, State] – o-Toluenesulfonyl chloride (o-TsCl), a pivotal reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries, presents distinct solubility characteristics that are critical for its effective use. This technical guide offers an in-depth analysis of this compound's solubility in common organic solvents, providing researchers, scientists, and drug development professionals with essential data and methodologies for optimizing reaction conditions, purification processes, and formulation development.

This compound, also known as 2-methylbenzenesulfonyl chloride, is widely employed as a protecting group for alcohols, amines, and other functional groups, and serves as a key intermediate in the synthesis of sulfonamides and other biologically active molecules. Its reactivity and utility are intrinsically linked to its behavior in solution. A thorough understanding of its solubility is paramount for achieving desired reaction kinetics, maximizing yields, and ensuring process safety and scalability.

Qualitative and Quantitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a comprehensive review of chemical and safety data sheets provides a strong qualitative understanding of its solubility. The compound is generally characterized by its high solubility in a range of aprotic and polar aprotic organic solvents and its insolubility in water.

This guide summarizes the available qualitative data and outlines the experimental protocols necessary for determining precise quantitative solubility, empowering researchers to generate the specific data required for their applications.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble (especially when heated)[1][2] |

| Ketones | Acetone | Highly Soluble[3] |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Esters | Ethyl Acetate | Highly Soluble[3] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1][2][4] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Highly Soluble[3], Slightly Soluble[1] |

| Nitriles | Acetonitrile | Slightly Soluble[1] |

| Water | Insoluble[1][2][3][4] |

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for the experimental determination of this compound solubility. The following protocols are based on established principles for solubility measurement of organic compounds.

Protocol 1: Gravimetric Method (Shake-Flask)

This method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks

-

Syringe filters (chemically resistant, e.g., PTFE, 0.22 µm)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then reweigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the vial minus the initial tare weight of the vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.

-

Calculate the solubility in grams of solute per 100 grams of solvent or convert to other units as required (e.g., g/100 mL) using the solvent density at the experimental temperature.

-

Protocol 2: Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for rapid determination of solubility, particularly for compounds with a strong chromophore. This compound's aromatic ring allows for UV detection.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker

-

Syringe filters

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for blank absorbance).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Protocol 1, step 1).

-

After equilibration and settling, filter the supernatant as described previously (Protocol 1, step 2).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Logical Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of determining and applying solubility data, the following diagrams have been generated using Graphviz.

References

Spectroscopic and Synthetic Insights into o-Toluenesulfonyl Chloride: A Technical Guide

An In-depth Analysis for Researchers and Professionals in Drug Development

o-Toluenesulfonyl chloride, a pivotal intermediate in organic synthesis, notably in the production of saccharin (B28170) and various dyestuffs, presents a unique spectroscopic profile. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of its role in a key synthetic pathway. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Spectroscopic Data Analysis

The structural nuances of this compound are elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, offering a clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet of doublets | 1H | Aromatic H (C6-H) |

| ~7.55 | Multiplet | 2H | Aromatic H (C4-H, C5-H) |

| ~7.35 | Multiplet | 1H | Aromatic H (C3-H) |

| ~2.70 | Singlet | 3H | Methyl (CH₃) |

Note: Data is typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Actual chemical shifts may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~143.0 | Aromatic C (C-SO₂Cl) |

| ~138.0 | Aromatic C (C-CH₃) |

| ~133.5 | Aromatic CH |

| ~132.0 | Aromatic CH |

| ~131.0 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~21.0 | Methyl (CH₃) |

Note: Data is typically recorded in deuterated chloroform (CDCl₃).

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1595, ~1475 | Medium-Strong | Aromatic C=C Bending |

| ~1380 | Strong | Asymmetric SO₂ Stretch |

| ~1180 | Strong | Symmetric SO₂ Stretch |

| ~1090 | Medium | S-Cl Stretch |

| ~760 | Strong | Ortho-disubstituted Benzene C-H Bend |

Note: Data is typically acquired from a neat sample using Attenuated Total Reflectance (ATR) or between salt plates (capillary cell).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols provide a framework for obtaining the NMR and IR spectra of this compound.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

The tube is capped and gently agitated to ensure a homogenous solution.

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data collection.

Sample Preparation (Neat Liquid): this compound is a liquid at room temperature, making neat analysis straightforward.

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the empty crystal.

-

Place a small drop of this compound directly onto the crystal.

-

Acquire the sample spectrum.

-

-

Capillary Film (Salt Plates):

-

Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin capillary film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

Data Acquisition:

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Synthetic Pathway Visualization

This compound is a key intermediate in the classic Remsen-Fahlberg synthesis of saccharin, a widely used artificial sweetener. The following diagram illustrates the initial steps of this industrial process, starting from toluene.

Caption: Remsen-Fahlberg Saccharin Synthesis Pathway.

This guide provides foundational spectroscopic and synthetic information for this compound. The presented data and protocols are intended to facilitate further research and application in various fields of chemical science.

The Dawn of a Sweet Rival: A Technical Guide to the Discovery and First Synthesis of o-Toluenesulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of o-toluenesulfonyl chloride is intrinsically linked to a pivotal moment in the history of synthetic chemistry and food science: the serendipitous discovery of saccharin (B28170). This guide delves into the historical context of its first synthesis and presents a detailed overview of both the seminal and contemporary methods for its preparation.

The Accidental Discovery in the Pursuit of Coal Tar Derivatives

In 1878, in the laboratory of Professor Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg was investigating the oxidation of o-toluenesulfonamide, a derivative of coal tar. The accidental tasting of a chemical residue on his hands led to the discovery of an intensely sweet substance, which he named saccharin.[1] This discovery, jointly published by Remsen and Fahlberg in 1879, marked the dawn of artificial sweeteners.[1] The synthesis of saccharin necessitated the preparation of its precursor, o-toluenesulfonamide, which in turn was derived from this compound.

The initial synthesis of toluenesulfonyl chlorides, as developed for the production of saccharin, involved the sulfonation of toluene (B28343) followed by chlorination. This process yielded a mixture of ortho and para isomers, which then required separation.

The First Synthesis: A Two-Step Process

The seminal work of Remsen and Fahlberg, along with early industrial production methods, established a two-step process for the synthesis of this compound.

Experimental Protocol: Sulfonation of Toluene

The first step involves the sulfonation of toluene with concentrated sulfuric acid.

-

Reactants: Toluene and concentrated sulfuric acid.

-

Procedure: 130 g of pure toluene are heated with 450 g of concentrated sulfuric acid in a suitable reaction vessel equipped with an agitator. A crystal of iodine is added as a catalyst, and the temperature is raised to 100°C. The reaction is typically complete in about 6 hours. The reaction mixture is then diluted with water and neutralized with limewater (calcium hydroxide) to precipitate calcium sulfate. After filtration, sodium carbonate is added to the filtrate to precipitate calcium carbonate and yield a solution of sodium o- and p-toluenesulfonates. The solution is then evaporated to obtain the mixture of sodium salts.[2]

-

Yield: The total yield of the mixed toluenesulfonic acid sodium salts is approximately 95%.[2]

Experimental Protocol: Chlorination of Toluenesulfonic Acid Salts

The second step is the conversion of the sulfonic acid salts to their corresponding sulfonyl chlorides.

-

Reactants: Mixed sodium toluenesulfonates and phosphorus pentachloride.

-

Procedure: The mixture of sodium o- and p-toluenesulfonates is treated with an equal weight of finely ground phosphorus pentachloride. The reaction is carried out with cooling. Upon completion, cold water is added to the reaction mixture, which is kept in a freezing mixture. The solid p-toluenesulfonyl chloride precipitates and can be removed by filtration. The oily this compound is then separated from the aqueous filtrate using a separatory funnel.[2]

Modern Synthesis: Direct Chlorosulfonation

Contemporary methods for the synthesis of this compound predominantly utilize the direct chlorosulfonation of toluene, which is more efficient. This method, however, also produces a mixture of ortho and para isomers.

Experimental Protocol: Chlorosulfonation of Toluene

-

Reactants: Toluene and chlorosulfonic acid.

-

Procedure: To a three-necked flask equipped with a stirrer and cooled in an ice bath, 22.1 mL (330.17 mmol) of chlorosulfonic acid is added.[3] Toluene (12.2 mL, 110.31 mmol) is then added slowly while maintaining the temperature at 0-5°C.[4] The reaction mixture is stirred for an additional 3 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the mixture is poured onto an ice-water mixture. The organic layer containing the toluenesulfonyl chloride isomers is separated.[3][4]

-

Separation of Isomers: The mixture of isomers is cooled to -10 to -20°C for 5 hours to crystallize the p-toluenesulfonyl chloride, which is then removed by filtration. The remaining liquid is primarily this compound.[3]

-

Purification: The crude this compound can be further purified by vacuum distillation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Early Two-Step Synthesis of Toluenesulfonyl Chlorides

| Step | Reactants | Key Conditions | Product | Yield |

| 1. Sulfonation | Toluene, Conc. H₂SO₄, Iodine | 100°C, 6 hours | Mixed o/p-toluenesulfonic acids (sodium salts) | ~95% (total salts) |

| 2. Chlorination | Mixed sodium toluenesulfonates, PCl₅ | Cooling (freezing mixture) | o- and p-toluenesulfonyl chloride | Not specified |

Table 2: Modern Direct Chlorosulfonation of Toluene

| Reactants | Molar Ratio (Toluene:Chlorosulfonic Acid) | Temperature | Reaction Time | Product | Yield of o-isomer | Purity | Reference |

| Toluene, Chlorosulfonic Acid | 1 : 3 | 0-5°C | 3 hours | This compound | 72.04% | Not specified | [3] |

| Toluene, Chlorosulfonic Acid | 1 : 5 | 0-5°C | 12 hours | This compound | ~85% (crude mixture) | Not specified | [4] |

| Toluene, Chlorosulfonic Acid, Phosphorus Oxychloride | 1 : 2.3 : 0.2 (molar) | <20°C | 6 hours | This compound | Not specified (p/o=80/20) | 92.42% | [5] |

| Toluene, Chlorosulfonic Acid, Phosphorus Oxychloride | 1 : 1.6 : 0.1 (molar) | Not specified | Not specified | This compound | Not specified (p/o=88/12) | 95.39% | [5] |

Synthesis Workflow and Logic

The synthesis of this compound, both historically and in modern practice, follows a clear logical progression from the starting aromatic hydrocarbon to the final sulfonyl chloride.

Caption: Synthesis routes to this compound.

The journey from a simple coal tar derivative to a key precursor in the synthesis of the first artificial sweetener highlights a fascinating chapter in chemical history. The methods for preparing this compound have evolved from a two-step process to a more direct and efficient one-pot reaction, reflecting the advancements in industrial organic synthesis. This foundational molecule continues to be a valuable building block in the development of pharmaceuticals and other fine chemicals.

References

An In-Depth Technical Guide to the Electrophilicity and Reactivity of the Sulfur Atom in o-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Toluenesulfonyl chloride is a vital reagent in organic synthesis, primarily utilized for the formation of sulfonate esters and sulfonamides. The reactivity of this compound is dictated by the high electrophilicity of the sulfur atom within the sulfonyl chloride moiety. This technical guide provides a comprehensive examination of the electronic and steric factors that govern this electrophilicity. It presents a comparative analysis of its reactivity, details key reaction mechanisms, and furnishes standardized experimental protocols for its use in synthesis and kinetic analysis. Quantitative data are summarized for comparative purposes, and logical and mechanistic pathways are visualized to offer a clear, in-depth understanding for professionals in research and drug development.

The Electronic and Structural Basis of Electrophilicity

The profound electrophilicity of the sulfur atom in this compound is a consequence of its bonding environment within the sulfonyl chloride (-SO₂Cl) functional group.

-

Inductive Effects: The sulfur atom is double-bonded to two highly electronegative oxygen atoms and single-bonded to an electronegative chlorine atom. These atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the sulfur atom. This creates a significant partial positive charge (δ+) on the sulfur, making it a prime target for nucleophilic attack.[1]

-

Resonance Stabilization: The sulfonyl group is resonance-stabilized, with the negative charge delocalized over the two oxygen atoms. This delocalization further enhances the electron deficiency of the central sulfur atom.

The combination of these effects results in a highly polarized and reactive electrophilic center.

Caption: Factors contributing to the electrophilicity of the sulfur atom.

Factors Modulating Reactivity: The "Ortho Effect"

While the sulfonyl chloride group is inherently reactive, substituents on the aromatic ring can significantly modulate this reactivity. In this compound, the position of the methyl group is critical.

-

Electronic Effect: The methyl group is an electron-donating group (EDG). Through an inductive effect, it pushes electron density towards the benzene (B151609) ring, which in turn slightly reduces the partial positive charge on the sulfur atom. This electronic effect modestly deactivates the sulfur center toward nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

-

Steric Hindrance: The primary distinguishing feature of the ortho-isomer is steric hindrance. The methyl group's proximity to the sulfonyl chloride group physically impedes the trajectory of an incoming nucleophile.[2][3] This "ortho effect" can significantly slow down reaction rates, especially with bulky nucleophiles.[4]

Interestingly, some studies on nucleophilic substitution at sulfonyl sulfur have revealed a counterintuitive acceleration by ortho-alkyl groups. This has been attributed to a peculiar, rigid, and compressed ground-state structure adopted by these molecules, which can be more reactive.[5] Therefore, the overall effect is a complex interplay between electronic deactivation, steric hindrance, and potential ground-state destabilization.

Quantitative Reactivity Data

Quantifying the reactivity of sulfonyl chlorides often involves kinetic studies and correlation with parameters like Hammett constants. While extensive kinetic data for this compound is less common than for its para-isomer (p-TsCl), comparative data provides crucial insights.

The Hammett equation (log(k/k₀) = ρσ) relates reaction rates (k) to substituent constants (σ) and a reaction constant (ρ). Although standard Hammett correlations are often unreliable for ortho-substituents due to steric effects, the electronic parameter (σ) is still informative.

Table 1: Comparative Hammett Constants and Qualitative Reactivity

| Compound | Substituent | Position | Hammett Constant (σ) | Expected Electronic Effect on Sulfur Electrophilicity | Steric Hindrance |

|---|---|---|---|---|---|

| Benzenesulfonyl Chloride | -H | - | 0.00 | Baseline | Minimal |

| This compound | -CH₃ | ortho | -0.17 (σₚ value used for electronic comparison) | Slightly Decreased | Significant |

| p-Toluenesulfonyl Chloride | -CH₃ | para | -0.17 | Slightly Decreased | Minimal |

| p-Nitrobenzenesulfonyl Chloride | -NO₂ | para | +0.78 | Significantly Increased | Minimal |

Data sourced from established physical organic chemistry tables.

Kinetic studies on the isotopic chloride-chloride exchange in arenesulfonyl chlorides have provided direct rate constants. These studies surprisingly show that ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity compared to the unsubstituted analog, a phenomenon attributed to their rigid, sterically congested ground-state structures.[5]

Table 2: Second-Order Rate Constants for Isotopic Chloride Exchange

| Arenesulfonyl Chloride | k₂₅ x 10⁵ (dm³ mol⁻¹ s⁻¹) at 25°C | Relative Rate (k/k₀) |

|---|---|---|

| Benzenesulfonyl Chloride | 3.55 | 1.00 |

| This compound | 4.31 | 1.21 |

| p-Toluenesulfonyl Chloride | 1.34 | 0.38 |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | 11.2 | 3.15 |

Data adapted from kinetic studies on arenesulfonyl chlorides.[5]

Reaction Mechanisms and Synthetic Pathways

The primary reaction pathway for this compound involves nucleophilic substitution at the sulfur center. This can proceed through different mechanisms depending on the reactants and conditions.

A. General Nucleophilic Substitution

Most reactions, such as those with amines or alkoxides, are considered bimolecular nucleophilic substitution (Sₙ2-type) processes.[5][6] The nucleophile directly attacks the electrophilic sulfur atom, leading to a transition state and subsequent displacement of the chloride leaving group.

B. Pyridine-Catalyzed Tosylation of Alcohols

In the common procedure for converting alcohols to o-toluenesulfonates ("o-tosylates"), pyridine (B92270) is often used as a base and a nucleophilic catalyst. The mechanism involves two key stages:

-

Activation: Pyridine, being a better nucleophile than the alcohol, first attacks the this compound to form a highly reactive o-toluenesulfonylpyridinium salt intermediate.

-

Substitution: The alcohol then attacks this activated intermediate, which is a much better sulfonylating agent than the original sulfonyl chloride. Pyridine is regenerated, and the final o-tosylate ester is formed.

Caption: Pyridine-catalyzed tosylation of an alcohol.

C. Synthetic Utility: Activation of Alcohols

The conversion of an alcohol to an o-tosylate is a critical transformation in multi-step synthesis. The hydroxyl group (-OH) is a poor leaving group, but the o-tosylate group (-OTs) is an excellent leaving group, comparable to halides. This "activation" of the alcohol allows for subsequent nucleophilic substitution reactions to proceed efficiently.

Caption: Synthetic workflow for alcohol activation and substitution.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Alkyl o-Tosylate

This protocol describes a standard method for converting a primary or secondary alcohol into its corresponding o-toluenesulfonate ester.

Materials:

-

Alcohol (1.0 eq.)

-

This compound (1.2 - 1.5 eq.)

-

Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-